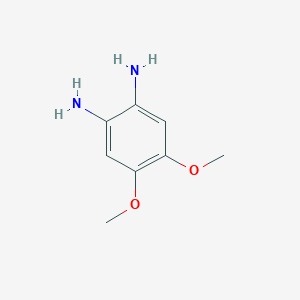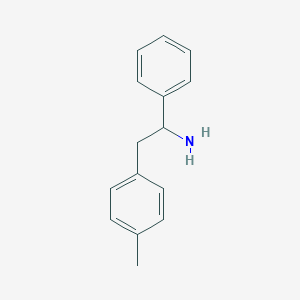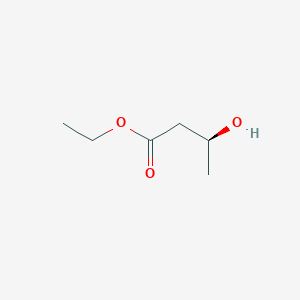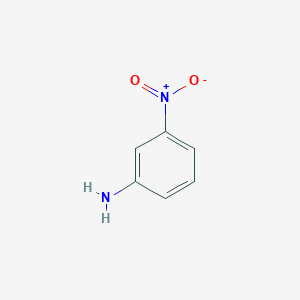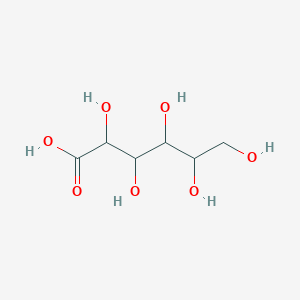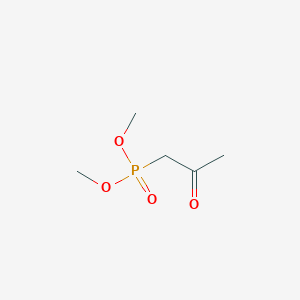
Dimethyl (2-oxopropyl)phosphonate
Vue d'ensemble
Description
Dimethyl (2-oxopropyl)phosphonate, also known as Dimethyl acetonylphosphonate, is a reagent used together with tosyl azide in a one-pot alkynylation of aldehydes . It is a key intermediate in prostaglandin synthesis .
Synthesis Analysis
The synthesis of Dimethyl (2-oxopropyl)phosphonate involves several steps. One approach is the acylation of methylphosphonates, which includes metalation of dialkyl methylphosphonates and the reaction of this intermediate with acetyl chloride or its synthetic equivalent . Another approach is based on the Michaelis–Arbuzov reaction of haloacetones with trialkyl phosphites .Molecular Structure Analysis
The molecular formula of Dimethyl (2-oxopropyl)phosphonate is C5H11O4P, and its molecular weight is 166.11 . The structure is available as a 2D Mol file or as a computed 3D SD file .Physical And Chemical Properties Analysis
Dimethyl (2-oxopropyl)phosphonate is a clear liquid with a boiling point of 124°C and a flash point of 93°C . Its specific gravity is 1.21 at 20°C . The refractive index n20/D is 1.439 .Applications De Recherche Scientifique
Application 1: Alkynylation of Aldehydes
- Summary of the Application : Dimethyl (2-oxopropyl)phosphonate is used as a reagent in the alkynylation of aldehydes . Alkynylation is a type of chemical reaction where an alkyne group is introduced into a molecule. In this case, the aldehyde is the molecule being alkynylated.
- Methods of Application or Experimental Procedures : The specific procedures can vary, but generally, the dimethyl (2-oxopropyl)phosphonate is mixed with the aldehyde in the presence of a catalyst. The mixture is then heated to initiate the reaction .
- Results or Outcomes : The result of this reaction is a new molecule that contains an alkyne group where the aldehyde used to be . This can be useful in the synthesis of various organic compounds.
Application 2: Synthesis of Phosphorylated Heterocycles
- Summary of the Application : Dimethyl (2-oxopropyl)phosphonate is used in the synthesis of phosphorylated heterocycles . These are cyclic compounds that contain a phosphorus atom and at least one other heteroatom (an atom other than carbon or hydrogen).
- Methods of Application or Experimental Procedures : The specific procedures can vary, but generally involve the use of dialkyl (2-oxopropyl)phosphonates in heterocyclizations . These reactions are typically carried out under controlled conditions and require precise control over the reaction parameters.
- Results or Outcomes : The result of these reactions is a variety of phosphorylated heterocycles, which can be used in a wide range of applications, including the development of new pharmaceuticals .
Application 3: Synthesis of Specific Inhibitors of Endocannabinoid Biosynthesis
- Summary of the Application : Dimethyl (2-oxopropyl)phosphonate is used in the synthesis of specific inhibitors of endocannabinoid biosynthesis . These inhibitors can be used to study the role of endocannabinoids in various physiological processes.
- Methods of Application or Experimental Procedures : The specific procedures can vary, but generally involve the reaction of dimethyl (2-oxopropyl)phosphonate with other reagents under controlled conditions .
- Results or Outcomes : The result of these reactions is a variety of specific inhibitors of endocannabinoid biosynthesis, which can be used in research and potentially in the development of new therapeutic agents .
Application 4: Beirut Reaction for the Preparation of Phosphonylated Quinoxaline Dioxides
- Summary of the Application : Dimethyl (2-oxopropyl)phosphonate is used in the Beirut reaction for the preparation of phosphonylated quinoxaline dioxides . These compounds have potential applications in medicinal chemistry.
- Methods of Application or Experimental Procedures : The specific procedures can vary, but generally involve the reaction of dimethyl (2-oxopropyl)phosphonate with other reagents under controlled conditions .
- Results or Outcomes : The result of these reactions is a variety of phosphonylated quinoxaline dioxides, which can be used in research and potentially in the development of new therapeutic agents .
Application 5: Synthesis of Liquid Bubble-Type ATPase Inhibitors
- Summary of the Application : Dimethyl (2-oxopropyl)phosphonate is used in the synthesis of liquid bubble-type ATPase inhibitors . These inhibitors can be used to study the role of ATPases in various physiological processes.
- Methods of Application or Experimental Procedures : The specific procedures can vary, but generally involve the reaction of dimethyl (2-oxopropyl)phosphonate with other reagents under controlled conditions .
- Results or Outcomes : The result of these reactions is a variety of specific inhibitors of ATPase, which can be used in research and potentially in the development of new therapeutic agents .
Application 6: Synthesis of New Fluorinated Derivatives of TSP 18 kDa Ligand SSR18075
- Summary of the Application : Dimethyl (2-oxopropyl)phosphonate is used in the synthesis of new fluorinated derivatives of TSP 18 kDa ligand SSR18075 . These derivatives can be used in drug development or as PET probes for in vivo neuroinflammation imaging.
- Methods of Application or Experimental Procedures : The specific procedures can vary, but generally involve the reaction of dimethyl (2-oxopropyl)phosphonate with other reagents under controlled conditions .
- Results or Outcomes : The result of these reactions is a variety of new fluorinated derivatives of TSP 18 kDa ligand SSR18075, which can be used in research and potentially in the development of new therapeutic agents .
Safety And Hazards
Dimethyl (2-oxopropyl)phosphonate is a combustible liquid . It is harmful if swallowed, in contact with skin, or if inhaled, and it causes serious eye irritation . It should be kept away from heat, sparks, open flames, and hot surfaces . Personal protective equipment, including dust masks, eyeshields, and gloves, should be worn when handling this chemical .
Propriétés
IUPAC Name |
1-dimethoxyphosphorylpropan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11O4P/c1-5(6)4-10(7,8-2)9-3/h4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOWIYNWMROWVDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CP(=O)(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11O4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90194846 | |
| Record name | Dimethyl (2-oxopropyl)phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90194846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear light yellow liquid; [Sigma-Aldrich MSDS] | |
| Record name | Dimethyl (2-oxopropyl)phosphonate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20611 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.07 [mmHg] | |
| Record name | Dimethyl (2-oxopropyl)phosphonate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20611 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Dimethyl (2-oxopropyl)phosphonate | |
CAS RN |
4202-14-6 | |
| Record name | Dimethyl P-(2-oxopropyl)phosphonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4202-14-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dimethyl (2-oxopropyl)phosphonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004202146 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dimethyl (2-oxopropyl)phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90194846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dimethyl (2-oxopropyl)phosphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.919 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

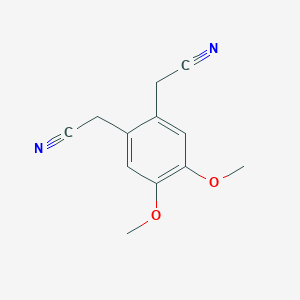
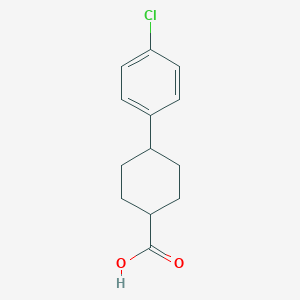
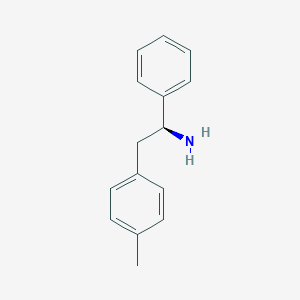
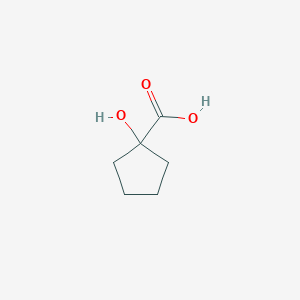
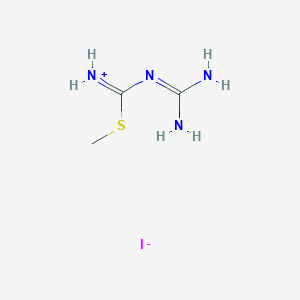
![2-[[Methoxy(propan-2-yloxy)phosphinothioyl]sulfanylmethyl]isoindole-1,3-dione](/img/structure/B104303.png)

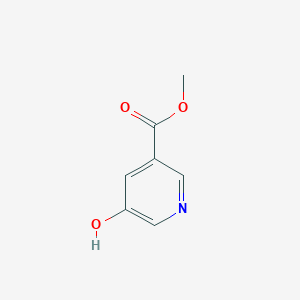
![(4R,9R)-14,16,22,24-Tetratert-butyl-19-chloro-18,20-dioxa-3,10-diaza-19-aluminatetracyclo[19.4.0.04,9.012,17]pentacosa-1(21),2,10,12(17),13,15,22,24-octaene](/img/structure/B104306.png)
